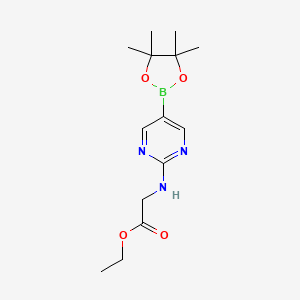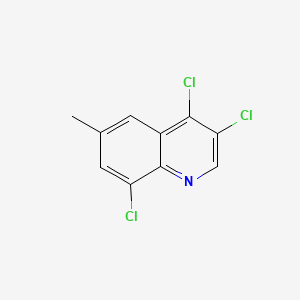
Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate
Vue d'ensemble
Description
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling, a popular method for generating carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the boronic ester group. The exact structure would depend on the position of these groups in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing boronic ester groups are often used in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, this compound is likely to be a solid under normal conditions . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : A method involving ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE), related to the target compound, has been used for synthesizing 2,3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, indicating the potential of similar compounds in synthesizing pyrimidine derivatives (Kanno et al., 1991).
Crystal Structure and DFT Studies : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound similar to the target, has been analyzed using crystallography and density functional theory (DFT), suggesting potential applications in the study of molecular structures and properties (Huang et al., 2021).
Reactions of Carbinolamine : Ethyl 4-chloroacetoacetate's reaction with 4-amino-6-hydroxy-2-pyrimidinethiol leads to compounds like ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, highlighting the potential of the target compound in generating diverse molecular structures (Campaigne et al., 1981).
Formation of 1,3,4-Oxadiazoles : Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, closely related to the target compound, has been used to prepare 1,3,4-oxadiazoles, suggesting similar synthetic applications (Elnagdi et al., 1988).
Synthesis of Pyrazolopyrimidines : Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, structurally related, shows the potential of such compounds in synthesizing complex pyrazolopyrimidines (Farghaly & Gomha, 2011).
Synthesis of Diazaoxindoles : Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives, related to the target compound, have been used for synthesizing diazaoxindoles, indicating possible applications in medicinal chemistry (Kókai et al., 2016).
Mécanisme D'action
Target of Action
Boronic acids and their esters are commonly used in the suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .
Mode of Action
The compound likely acts as a boron reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The boronic ester undergoes transmetalation with the palladium complex, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for the production of biologically active compounds . The specific biochemical pathways affected by the compound would depend on the nature of the other reactants in the coupling reaction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .
Action Environment
The efficacy and stability of the compound, as well as its participation in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the temperature, the pH of the solution, the presence of a suitable palladium catalyst and base, and the nature of the solvent . The compound should be stored under an inert atmosphere at a temperature between 2-8°C .
Safety and Hazards
Orientations Futures
The use of boronic esters in organic synthesis is a well-established field with many potential applications in the synthesis of complex organic molecules, pharmaceuticals, and materials science . The study and development of new boronic ester-containing compounds like this one could potentially contribute to these fields.
Propriétés
IUPAC Name |
ethyl 2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O4/c1-6-20-11(19)9-18-12-16-7-10(8-17-12)15-21-13(2,3)14(4,5)22-15/h7-8H,6,9H2,1-5H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOCAWHXCILLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675246 | |
| Record name | Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202805-23-9 | |
| Record name | Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)
![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)


![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)

